molecular formula C16H10ClFN2O B12014581 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-66-1

1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12014581
CAS No.: 618098-66-1
M. Wt: 300.71 g/mol
InChI Key: IDXLMJHZUJKUQZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring

Properties

CAS No.

618098-66-1

Molecular Formula

C16H10ClFN2O

Molecular Weight

300.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10ClFN2O/c17-13-2-1-3-15(8-13)20-9-12(10-21)16(19-20)11-4-6-14(18)7-5-11/h1-10H

InChI Key

IDXLMJHZUJKUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. The chlorophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids or bases may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Oxidation: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth. For instance, derivatives synthesized from this compound were reported to have minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

1.2 Anti-inflammatory Properties

The compound serves as a precursor for synthesizing anti-inflammatory agents. A notable derivative, LQFM021, incorporates this pyrazole structure and has shown potential in reducing inflammation through the inhibition of cyclooxygenase enzymes . This positions the compound as a valuable building block in the development of new anti-inflammatory drugs.

1.3 Cancer Research

In cancer research, compounds derived from 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde have been investigated for their anti-melanoma properties. These derivatives are part of a broader category of pyrazole-based compounds that are being explored for their ability to induce apoptosis in cancer cells . The synthesis of these compounds typically involves multi-step reactions that enhance their therapeutic efficacy.

Material Science Applications

2.1 Synthesis of Functional Materials

This compound is utilized in the synthesis of advanced materials due to its unique chemical structure. It acts as a building block for creating fluorinated pyrazoles that can be incorporated into polymers or other materials, enhancing their properties such as thermal stability and chemical resistance . The versatility of the aldehyde functional group allows for various modifications that can tailor material properties for specific applications.

2.2 Organic Electronics

Research indicates that derivatives of pyrazole compounds are being explored in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties conferred by the fluorinated phenyl groups contribute to improved charge transport characteristics .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal Chemistry Antimicrobial agents, anti-inflammatory drugsEffective against Staphylococcus strains
Cancer treatment (anti-melanoma)Induces apoptosis in cancer cells
Material Science Functional materials for polymersEnhanced thermal stability
Organic electronics (OLEDs, OPVs)Improved charge transport properties

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and fluorophenyl groups can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.

    1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of a fluorine atom.

Uniqueness: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with biological targets, making it a valuable scaffold in drug design.

This detailed overview provides a comprehensive understanding of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 618098-66-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent, making it a significant subject of study in drug design and discovery.

Chemical Structure and Properties

The molecular formula of the compound is C16H10ClFN2O, with a molecular weight of approximately 300.72 g/mol. The presence of both chlorine and fluorine substituents on the phenyl rings contributes to its biological activity by influencing the electronic properties and steric hindrance of the molecule.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens, revealing that this compound displayed notable activity with minimum inhibitory concentration (MIC) values suggesting effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde0.22 - 0.25Excellent

Anticancer Activity

The anticancer potential of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been explored in various studies. It demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent growth inhibition .

Cell LineIC50 (μM)Effect
A5490.39High cytotoxicity
MCF-70.46High cytotoxicity

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) Inhibition : Studies have shown that certain pyrazole derivatives can inhibit AChE, an enzyme linked to neurodegenerative diseases like Alzheimer's . This compound showed promising activity with a pIC50 value comparable to standard drugs.
  • Monoamine Oxidase (MAO) Inhibition : The compound also exhibited selective inhibition of MAO-B, which is relevant for treating depression and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of halogen substituents significantly affect the biological activity of pyrazole derivatives. For instance, compounds with chlorine at the 3-position on the phenyl ring generally showed enhanced AChE inhibition compared to their fluorinated counterparts .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Alzheimer's Disease : In vitro studies demonstrated that derivatives similar to 1-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde could effectively inhibit AChE, suggesting potential applications in Alzheimer's treatment .
  • Cancer Research : The compound's ability to induce apoptosis in cancer cell lines was documented, emphasizing its role as a potential anticancer agent .

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